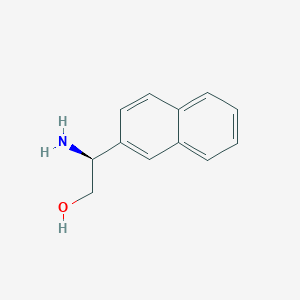

(2S)-2-Amino-2-(2-naphthyl)ethan-1-OL

Description

(2S)-2-Amino-2-(2-naphthyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2-naphthyl substituent. Its oxalate salt form (CAS: 1177343-81-5) has a molecular formula of C14H15NO5 and a molecular weight of 277.27 g/mol . The compound’s stereochemistry at the C2 position (S-configuration) and the bulky, lipophilic naphthyl group distinguish it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

(2S)-2-amino-2-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEUHTILFFVPQH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-naphthyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-1-(naphthalen-2-yl)ethanol can be performed using nickel (II) chloride hexahydrate, cadmium sulfide, hydrogen, and RuCl2[®-DM-SEGPHOS] in a mixture of water and tert-butyl alcohol at 20°C for 108 hours under irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and chiral resolution are likely employed to achieve high enantiomeric purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-naphthyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Iodosylbenzene in dichloromethane at 0°C for 1 hour.

Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, and substituted amines.

Scientific Research Applications

Chiral Building Block

(2S)-2-Amino-2-(2-naphthyl)ethan-1-OL is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into synthesized compounds, which is crucial in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, with one common approach being the reduction of the corresponding ketone using chiral reducing agents such as nickel (II) chloride hexahydrate and cadmium sulfide under specific conditions.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : It can be oxidized to form ketones or aldehydes using reagents like iodosylbenzene in dichloromethane.

- Reduction : Reduction reactions can yield different alcohols or amines.

- Substitution : The amino group can participate in nucleophilic substitution reactions, forming diverse derivatives.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Iodosylbenzene |

| Reduction | Alcohols, Amines | Nickel (II) chloride, Cadmium sulfide |

| Substitution | Substituted Amines | Various Nucleophiles |

Biochemical Studies

In biological research, this compound has been investigated for its potential role as a ligand in biochemical studies. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Therapeutic Potential

The compound has been explored for its therapeutic properties. Research indicates that it may have applications in drug development due to its interactions with biological targets. Its mechanism of action involves modulating the activity of enzymes and receptors, which could lead to various biological effects beneficial for therapeutic applications.

Production of Fine Chemicals

In industrial settings, this compound serves as an intermediate in the production of fine chemicals. Its chiral nature is particularly advantageous in the synthesis of pharmaceuticals where enantiomeric purity is critical. Although detailed industrial production methods are not extensively documented, principles of asymmetric synthesis are likely employed to achieve high enantiomeric purity on a large scale.

Kinetic Resolution

A notable application of this compound is its involvement in kinetic resolution processes. Research has shown that ortho-substituted alcohols exhibit higher selectivity factors when resolved enzymatically compared to unsubstituted counterparts. This trend underscores the significance of structural modifications in enhancing enantioselectivity during synthesis .

Asymmetric Catalysis

The compound has also been utilized in asymmetric catalysis. For instance, it has been employed as a chiral ligand in catalytic reactions such as the Diels-Alder reaction, demonstrating its versatility and effectiveness in facilitating asymmetric transformations .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-naphthyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between (2S)-2-Amino-2-(2-naphthyl)ethan-1-OL and its structural analogs:

Key Observations:

- Steric Effects : The bulkier naphthyl group may hinder steric access in synthetic or binding applications compared to smaller substituents like 4-bromophenyl or 2,4-dimethylphenyl .

- Salt Forms : Salt forms (e.g., oxalate, dihydrochloride) influence solubility and stability. For example, the dihydrochloride salt of the pyridinyl analog may enhance aqueous solubility compared to the free base.

Hazard Profiles

- Target Compound: No specific hazard data are provided for the oxalate salt .

- Fluorinated Analogs : The 4-fluoro-3-methoxyphenyl derivative () carries GHS warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Pyridinyl Analog : As a dihydrochloride salt, it may require handling precautions typical for acidic compounds .

Commercial and Research Relevance

- Discontinued Compounds : The (1S)-1-naphthyl isomer () was discontinued, possibly due to low demand or synthesis challenges .

- Fluorinated Derivatives : The presence of fluorine and methoxy groups in analogs () highlights their relevance in medicinal chemistry, where such substituents often improve metabolic stability .

Biological Activity

(2S)-2-Amino-2-(2-naphthyl)ethan-1-OL, also known as 2-amino-2-(2-naphthyl)ethanol, is a chiral organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molecular weight of approximately 201.24 g/mol. Its structure features a chiral center adjacent to the amino group, contributing to its unique biological properties. The presence of the naphthalene ring allows for π-π stacking interactions, which can influence its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, modulating the activity of proteins involved in several physiological processes. These interactions suggest potential roles in neurotransmitter modulation and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µM |

| Escherichia coli | 60 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 50 µM |

These findings position it as a potential candidate for developing new antimicrobial agents .

Antidepressant Properties

The structural similarity of this compound to neurotransmitters suggests its potential role in mood regulation. Preliminary studies indicate that it may interact with serotonin and norepinephrine receptors, which are critical in treating depression. Further research is required to elucidate its efficacy in clinical settings .

Case Studies

- Antimicrobial Efficacy : A study tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against MRSA, indicating its potential as a lead compound for antibiotic development .

- Neurotransmitter Interaction : Research involving molecular docking studies revealed that this compound binds effectively to serotonin receptors, suggesting a mechanism for its antidepressant effects. This interaction could lead to enhanced mood regulation and reduced anxiety symptoms in preclinical models .

Q & A

Q. What strategies address low yields in large-scale syntheses of this compound?

- Methodological Answer : Implement flow chemistry to enhance mixing and heat transfer. Optimize catalyst loading (e.g., 0.5–2 mol% Pd) and recycle catalysts via immobilized systems (e.g., silica-supported palladium). Process analytical technology (PAT) monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.